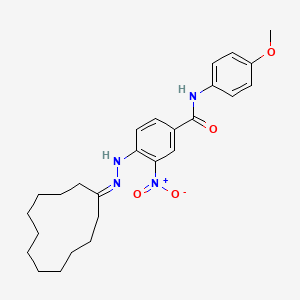![molecular formula C17H16N2O5S B10877006 2-({2-[(2,4-Dimethyl-6-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10877006.png)
2-({2-[(2,4-Dimethyl-6-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(2,4-DIMETHYL-6-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID is a complex organic compound characterized by its unique structural features, including a nitroaniline moiety and a benzoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-DIMETHYL-6-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID typically involves multiple steps:
Nitration of 2,4-Dimethylaniline: The initial step involves the nitration of 2,4-dimethylaniline to produce 2,4-dimethyl-6-nitroaniline. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of the Amide Linkage: The nitroaniline derivative is then reacted with an appropriate acylating agent, such as acetic anhydride, to form the corresponding amide.
Thioether Formation: The amide is subsequently treated with a thiol compound, such as thiobenzoic acid, under basic conditions to form the thioether linkage.
Oxidation and Final Assembly: The final step involves the oxidation of the intermediate compound to introduce the benzoic acid moiety, completing the synthesis of 2-{[2-(2,4-DIMETHYL-6-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(2,4-DIMETHYL-6-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The amide and thioether linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Reduction: Conversion to 2-{[2-(2,4-DIMETHYL-6-AMINOANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID.
Substitution: Halogenated derivatives of the original compound.
Hydrolysis: Breakdown into smaller fragments, such as benzoic acid and 2,4-dimethyl-6-nitroaniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[2-(2,4-DIMETHYL-6-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[2-(2,4-DIMETHYL-6-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroaniline moiety can participate in redox reactions, while the benzoic acid group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[2-(2,4-DIMETHYL-6-AMINOANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID: A reduced form of the original compound with an amino group instead of a nitro group.
2-{[2-(2,4-DIMETHYL-6-NITROANILINO)-2-OXOETHYL]SULFANYL}PHENYLACETIC ACID: A structurally similar compound with a phenylacetic acid moiety instead of a benzoic acid group.
Uniqueness
2-{[2-(2,4-DIMETHYL-6-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitroaniline and benzoic acid moieties provide a versatile platform for various chemical modifications and biological interactions, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C17H16N2O5S |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
2-[2-(2,4-dimethyl-6-nitroanilino)-2-oxoethyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C17H16N2O5S/c1-10-7-11(2)16(13(8-10)19(23)24)18-15(20)9-25-14-6-4-3-5-12(14)17(21)22/h3-8H,9H2,1-2H3,(H,18,20)(H,21,22) |
InChI-Schlüssel |
MWBTYZULVDAKEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=CC=C2C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methoxyphenoxy)-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10876934.png)

![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-4-methoxybenzamide](/img/structure/B10876954.png)

![14-(4-methoxyphenyl)-2-(2-methylphenyl)-14H-benzo[5,6]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10876961.png)
![2-(4-methoxyphenyl)-N'-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10876971.png)
![3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10876976.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10876977.png)
![(4Z)-4-{1-[(4-chloro-2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876982.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10876989.png)
![2-{[4-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B10876997.png)
![2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10876999.png)
![N-benzyl-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10877000.png)
![(2E)-3-[5-bromo-2-(carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B10877003.png)
